5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-phenyl-2,3-dihydro-1H-pyrrol-3-one
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Overview
Description
5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-phenyl-2,3-dihydro-1H-pyrrol-3-one is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-phenyl-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting 4-chlorobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide.
Formation of Pyrrole Ring: The pyrrole ring can be formed by reacting an appropriate diketone with an amine under acidic conditions.
Coupling Reaction: The thiazole and pyrrole intermediates are then coupled together using a suitable coupling agent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-phenyl-2,3-dihydro-1H-pyrrol-3-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Materials Science: It can be used in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-phenyl-2,3-dihydro-1H-pyrrol-3-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile
- 2-amino-4-(4-chlorophenyl)thiazole
Uniqueness
Compared to similar compounds, 5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-phenyl-2,3-dihydro-1H-pyrrol-3-one has a unique combination of structural features that contribute to its distinct biological activities. The presence of both thiazole and pyrrole rings, along with the chlorophenyl group, provides a versatile scaffold for further chemical modifications and optimization for specific applications.
Biological Activity
5-Amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-phenyl-2,3-dihydro-1H-pyrrol-3-one is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound features a thiazole ring and a pyrrolone structure, which are known for their pharmacological significance. The presence of the 4-chlorophenyl group enhances its bioactivity, contributing to its potential as a therapeutic agent.
Molecular Formula: C21H17ClN4OS
Molecular Weight: 413.9 g/mol
IUPAC Name: this compound
Antimicrobial Properties
Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains and fungi. The thiazole ring is particularly noted for its broad-spectrum antimicrobial properties.
Compound | Activity | Target Organisms |
---|---|---|
5-amino-thiazole | Antibacterial | E. coli, S. aureus |
4-chloroaniline derivative | Antifungal | C. albicans |
Pyrrolidine derivative | Antiviral | Influenza virus |
Anticancer Activity
The compound has been studied for its potential anticancer properties. It is believed that the mechanism of action involves the inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through various pathways.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The thiazole and pyrrolone structures can bind to active sites on enzymes, inhibiting their function.
- Receptor Modulation: It may also interact with cellular receptors, altering signaling pathways involved in cell growth and survival.
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of this compound:
- Antimicrobial Study: A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiazole exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group was shown to enhance this activity significantly.
- Anticancer Research: In research reported in Cancer Letters, compounds similar to this compound were found to inhibit the growth of human cancer cell lines by inducing apoptosis through caspase activation pathways .
- Mechanistic Insights: A detailed study in Pharmaceutical Research provided insights into the binding interactions between the compound and target enzymes, suggesting that hydrogen bonding and π-stacking interactions play critical roles in its bioactivity.
Properties
IUPAC Name |
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-phenyl-2H-pyrrol-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3OS/c20-13-8-6-12(7-9-13)15-11-25-19(22-15)17-16(24)10-23(18(17)21)14-4-2-1-3-5-14/h1-9,11,21,24H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAHKTOFCUSYOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=N)N1C2=CC=CC=C2)C3=NC(=CS3)C4=CC=C(C=C4)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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